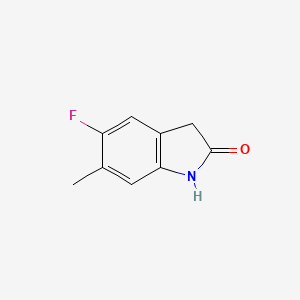
5-Fluoro-6-methylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-6-methylindolin-2-one: is a fluorinated indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmacologically active molecules. The fluorine atom in the 5-position and the methyl group in the 6-position of the indolin-2-one ring system contribute to its unique chemical and biological properties
Biological Activity
5-Fluoro-6-methylindolin-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the indole family of compounds, characterized by a fused benzene and pyrrole ring system. The presence of a fluorine atom at the 5-position and a methyl group at the 6-position significantly influences its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Activity : Studies have shown that derivatives of indolinones can inhibit pro-inflammatory cytokines such as IL-1. For instance, certain derivatives exhibited IC50 values as low as 0.01 µM against IL-1 receptor activation, indicating potent anti-inflammatory properties .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit bacterial growth effectively, comparable to established antibiotics .
- Anticancer Potential : Preliminary studies suggest that the compound may possess cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation in cancerous cells .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1 receptor | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various indolinone derivatives, including this compound. The results indicated a significant reduction in TNF-α levels in RAW264.7 macrophages, suggesting its potential for treating inflammatory diseases .
- Antimicrobial Efficacy : Another case demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It was tested against multiple strains, showing inhibition zones ranging from 11 to 30 mm, indicating its effectiveness compared to standard antibiotics like Levofloxacin .
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-fluoro-6-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H8FNO/c1-5-2-8-6(3-7(5)10)4-9(12)11-8/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
ICWGFAZBLACFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(=O)N2)C=C1F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















